REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][CH2:7][CH2:6][CH2:5]2.[CH2:12]([CH3:13])[S:14](=[O:15])(=[O:16])[Cl:17]>>[Br:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[N:8]([S:14]([CH2:12][CH3:13])(=[O:15])=[O:16])[CH2:7][CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)N1CCCc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |